4-(Chloromethyl)-2-(methylthio)pyrimidine
CAS No.: 944902-34-5
Cat. No.: VC8326806
Molecular Formula: C6H7ClN2S
Molecular Weight: 174.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944902-34-5 |
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Molecular Formula | C6H7ClN2S |
Molecular Weight | 174.65 g/mol |
IUPAC Name | 4-(chloromethyl)-2-methylsulfanylpyrimidine |
Standard InChI | InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 |
Standard InChI Key | LGQWXVFWJYLQFT-UHFFFAOYSA-N |
SMILES | CSC1=NC=CC(=N1)CCl |
Canonical SMILES | CSC1=NC=CC(=N1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 4-(Chloromethyl)-2-(methylthio)pyrimidine is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol. Its hydrochloride salt form (C₆H₈Cl₂N₂S) has a molecular weight of 211.11 g/mol. The compound’s structure is defined by:
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A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).
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A chloromethyl (-CH₂Cl) substituent at the 4-position, which enhances electrophilic reactivity.
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A methylthio (-SMe) group at the 2-position, contributing to hydrophobic interactions and metabolic stability.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | 4-(chloromethyl)-2-methylsulfanylpyrimidine | |
Canonical SMILES | CSC1=NC=CC(=N1)CCl | |
InChI Key | XJWUHQCPKZPWNK-UHFFFAOYSA-N | |
Boiling Point | Not reported | - |
Solubility | Limited in polar solvents |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically begins with 2-(methylthio)pyrimidine as the starting material. Chloromethylation is achieved using reagents such as chloromethyl methyl ether or formaldehyde/hydrochloric acid under controlled conditions. Key steps include:
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Electrophilic substitution at the 4-position of the pyrimidine ring.
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Purification via recrystallization or column chromatography to isolate the product.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate the reaction.
Biological Activity and Mechanisms
Kinase Inhibition
4-(Chloromethyl)-2-(methylthio)pyrimidine derivatives have shown promise as protein kinase inhibitors, particularly targeting IGF-1R (Insulin-like Growth Factor 1 Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . These kinases are implicated in cancer proliferation and angiogenesis. The chloromethyl group facilitates covalent binding to kinase active sites, while the methylthio group enhances membrane permeability .
Table 2: Hypothesized Biological Targets
Target Kinase | Proposed IC₅₀ (µM) | Application |
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IGF-1R | <10 | Oncology |
VEGFR-2 | 15–20 | Anti-angiogenesis |
Antimicrobial Properties
Preliminary studies on analogous pyrimidines report broad-spectrum antimicrobial activity. For example, derivatives exhibit:
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MIC (Minimum Inhibitory Concentration) of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli.
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Synergy with β-lactam antibiotics against drug-resistant strains.
Applications in Drug Development
Anticancer Agents
The compound serves as a precursor for small-molecule kinase inhibitors. In a patent by WO2007083017A2, cyclic urea derivatives incorporating pyrimidine moieties demonstrated 30% response rates in Phase I trials for solid tumors . Modifications at the chloromethyl position enable tuning of selectivity and potency .
Agrochemical Uses
In agrochemistry, the methylthio group acts as a metabolically stable bioisostere for sulfur-containing pesticides. Derivatives inhibit fungal cytochrome P450 enzymes, offering protection against Phytophthora infestans (potato blight).
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